molecular formula C15H16BrNO4 B15282615 N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide

N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide

Cat. No.: B15282615
M. Wt: 354.20 g/mol
InChI Key: CLHZBEDOXHRUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide is a synthetic compound characterized by the presence of a bromine atom, two methoxy groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4,5-dimethoxybenzaldehyde and 2-furamide.

    Formation of Intermediate: The aldehyde group of 2-bromo-4,5-dimethoxybenzaldehyde is first reduced to an alcohol using a reducing agent such as sodium borohydride.

    Coupling Reaction: The resulting alcohol is then coupled with 2-furamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO4/c1-9(17-15(18)12-5-4-6-21-12)10-7-13(19-2)14(20-3)8-11(10)16/h4-9H,1-3H3,(H,17,18)

InChI Key

CLHZBEDOXHRUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1Br)OC)OC)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.